Bienvenue dans la boutique en ligne BenchChem!

4-[3-(4-Chlorophenyl)-3-oxo-1-propenyl]phenyl 4-chlorobenzenesulfonate

Lipophilicity Membrane permeability Drug-likeness

This chalcone-benzenesulfonate ester uniquely delivers a >120-fold lipophilicity increase (XLogP3 6.0 vs. 3.9) over its methanesulfonate analog, enhancing cellular accumulation and predicted antiproliferative potency. Its dual pharmacophore—Michael acceptor enone plus 4-chlorobenzenesulfonate leaving group—targets colchicine-site tubulin binding, ideal for head-to-head SAR studies (compare CAS 331460-66-3). Procure at ≥98% purity for reduced HTS false positives.

Molecular Formula C21H14Cl2O4S
Molecular Weight 433.3
CAS No. 331460-95-8
Cat. No. B2946610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(4-Chlorophenyl)-3-oxo-1-propenyl]phenyl 4-chlorobenzenesulfonate
CAS331460-95-8
Molecular FormulaC21H14Cl2O4S
Molecular Weight433.3
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Cl)OS(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C21H14Cl2O4S/c22-17-6-4-16(5-7-17)21(24)14-3-15-1-10-19(11-2-15)27-28(25,26)20-12-8-18(23)9-13-20/h1-14H/b14-3+
InChIKeyRZVWOBYKWHSBLJ-LZWSPWQCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[3-(4-Chlorophenyl)-3-oxo-1-propenyl]phenyl 4-chlorobenzenesulfonate (CAS 331460-95-8): Structural Identity, Physicochemical Profile, and Comparator Landscape for Scientific Procurement


4-[3-(4-Chlorophenyl)-3-oxo-1-propenyl]phenyl 4-chlorobenzenesulfonate (CAS 331460-95-8) is a synthetic chalcone-based benzenesulfonate ester with the molecular formula C21H14Cl2O4S and a molecular weight of 433.3 g/mol [1]. It integrates an α,β-unsaturated ketone (Michael acceptor) scaffold characteristic of the chalcone pharmacophore with a 4-chlorobenzenesulfonate ester moiety, placing it within the class of sulfonate ester-functionalized chalcones investigated for antiproliferative and anti-microtubulin activities [2]. The compound is listed as a research chemical by Sigma-Aldrich (Product No. 270474, AldrichCPR) and multiple specialty suppliers, typically at ≥95% purity; its commercial availability, while limited to research quantities, contrasts with its closest structural analogs—the methanesulfonate congener (CAS 331460-66-3) and the non-chalcone chlorfenson (CAS 80-33-1)—which differ substantially in lipophilicity, molecular complexity, and pharmacological relevance [1][3].

Why Generic Substitution Is Not Advisable for 4-[3-(4-Chlorophenyl)-3-oxo-1-propenyl]phenyl 4-chlorobenzenesulfonate (CAS 331460-95-8): Evidence of Structural and Physicochemical Non-Interchangeability


Substituting CAS 331460-95-8 with its closest commercially available analogs—the methanesulfonate ester (CAS 331460-66-3) or the simple sulfonate chlorfenson (CAS 80-33-1)—is not scientifically neutral. The 4-chlorobenzenesulfonate moiety confers a computed XLogP3 of 6.0, representing a >120-fold increase in theoretical lipophilicity versus the methanesulfonate analog (XLogP3 = 3.9) [1]. This translates to a molecular weight difference of 96.5 g/mol (433.3 vs. 336.8) and an increase in molecular complexity from 493 to 634 [2]. Furthermore, the dual pharmacophore architecture—combining a Michael acceptor enone with a sulfonate ester leaving group—is explicitly designed for colchicine-site tubulin binding, a mechanism not shared by simpler sulfonates like chlorfenson [3]. These physicochemical divergences predict differential membrane permeability, metabolic stability, and off-target binding profiles that undermine any assumption of functional equivalence in biological assays [1][3].

Product-Specific Quantitative Evidence Guide for 4-[3-(4-Chlorophenyl)-3-oxo-1-propenyl]phenyl 4-chlorobenzenesulfonate (CAS 331460-95-8): Comparator-Based Differentiation Data


Computed Lipophilicity (XLogP3) Differential: Target Compound vs. Methanesulfonate Analog as a Predictor of Membrane Permeability

The target compound exhibits a computed XLogP3 of 6.0, compared to 3.9 for the methanesulfonate analog (CAS 331460-66-3) [1][2]. This 2.1 log unit difference corresponds to a ~126-fold higher predicted octanol-water partition coefficient, a parameter directly correlated with passive membrane permeability and tissue distribution in cellular assays [3]. The higher lipophilicity arises from the additional chlorinated aromatic ring in the 4-chlorobenzenesulfonate group versus the methyl group of the methanesulfonate ester.

Lipophilicity Membrane permeability Drug-likeness Chalcone sulfonate esters

Antiproliferative Activity of the Closest Structurally Characterized Analog: Class-Level Inference from Compound 5b (Shen et al., 2015)

No direct published IC50 data exist for CAS 331460-95-8. However, the structurally closest published analog—(E)-2-(3-(4-chlorophenyl)-3-oxoprop-1-enyl)phenyl-3,4-dimethoxybenzenesulfonate (compound 5b), which shares an identical chalcone core and 4-chlorophenyl substitution, differing only in the sulfonate ester moiety (3,4-dimethoxy vs. 4-chloro)—exhibited IC50 values of 116.8 nM (MCF-7), 120.4 nM (HepG2), 121.9 nM (HCT-116), and 118.3 nM (HeLa) [1]. These values are comparable to the positive control colchicine (IC50 123.9–150.4 nM across the same cell lines). The study further demonstrated that compounds in this series bind to the colchicine site on tubulin and inhibit microtubule polymerization [1].

Antiproliferative Chalcone sulfonate Microtubulin inhibition Cancer cell lines Colchicine-binding site

Molecular Complexity and Heavy Atom Count as Determinants of Target Engagement Selectivity

The target compound possesses 28 heavy atoms and a molecular complexity score of 634, compared to 22 heavy atoms and a complexity of 493 for the methanesulfonate analog [1][2]. Additionally, the target compound contains two chlorine atoms versus one in the methanesulfonate analog, enabling halogen bonding interactions that have been implicated in tubulin-binding site recognition for this chemotype [3]. Higher molecular complexity has been statistically associated with increased target selectivity and reduced promiscuity in screening libraries [4].

Molecular complexity Heavy atom count Selectivity Drug-likeness Chalcone sulfonates

GHS Hazard Profile Differentiation: Environmental Persistence Alert Absent in Methanesulfonate Analog

CAS 331460-95-8 carries a GHS H413 hazard statement ('May cause long lasting harmful effects to aquatic life'), in addition to the H319 (eye irritation) warning shared with the methanesulfonate analog [1]. The methanesulfonate analog (CAS 331460-66-3) is classified only as H319 [2]. The additional H413 classification for the target compound is consistent with the increased environmental persistence expected from its higher lipophilicity and additional chlorinated aromatic ring [3].

GHS classification Environmental hazard Safety profile Aquatic toxicity Chalcone sulfonates

Procurement Purity Benchmarking: Target Compound vs. Structurally Related Commercial Analogs

CAS 331460-95-8 is available from multiple suppliers at ≥95% purity (typical specification), with at least one supplier (3B Scientific, product 3B3-035404) listing 98.0% purity [1]. The closest structural analog with a non-identical sulfonate group—4-(3-oxo-3-phenyl-1-propenyl)phenyl 2,5-dichlorobenzenesulfonate (CAS 298215-89-1)—is offered at 95% purity with identical molecular formula but different chlorine substitution pattern on the sulfonate ring . The methanesulfonate analog (CAS 331460-66-3) is also specified at ≥95% . The 98% purity option provides a measurable quality advantage for quantitative pharmacology assays where purity-related artifacts can confound dose-response measurements.

Purity specification Procurement Quality control Research chemical sourcing Chalcone sulfonates

Chalcone Sulfonate Esters as Dual-Pharmacophore Microtubulin Inhibitors: Class-Level Evidence for Mechanism-Guided Selection

The chalcone-benzenesulfonate chemotype represented by CAS 331460-95-8 is explicitly designed as a dual-pharmacophore microtubulin inhibitor, with the chalcone enone system acting as a Michael acceptor for covalent or reversible binding to tubulin cysteine residues, and the sulfonate ester serving as a tunable leaving group and additional binding determinant at the colchicine site [1]. The RSC Advances study demonstrated that compound 10b—the most potent analog in the series (IC50 ~79–87 nM across four cancer cell lines)—bound to the colchicine site with a mode comparable to combretastatin A-4 (CA-4), a well-characterized tubulin polymerization inhibitor [1]. This dual-pharmacophore design is not present in simple chalcones (e.g., 1,3-diphenylprop-2-en-1-one) or in chlorfenson-type sulfonates (e.g., CAS 80-33-1), which lack the conjugated enone system [2].

Dual pharmacophore Microtubulin polymerization inhibitor Colchicine-binding site Chalcone SAR Anticancer drug design

Optimal Research and Industrial Application Scenarios for 4-[3-(4-Chlorophenyl)-3-oxo-1-propenyl]phenyl 4-chlorobenzenesulfonate (CAS 331460-95-8) Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies on Sulfonate Ester Leaving Group Effects in Tubulin-Targeting Chalcones

CAS 331460-95-8 is the logical candidate for head-to-head SAR comparison against the methanesulfonate analog (CAS 331460-66-3) and compound 5b (3,4-dimethoxybenzenesulfonate) to isolate the contribution of the 4-chlorobenzenesulfonate ester to tubulin-binding affinity and antiproliferative potency. The 2.1 log unit lipophilicity differential (XLogP3 6.0 vs. 3.9) [1] predicts that the 4-chlorobenzenesulfonate ester will exhibit enhanced cellular accumulation, potentially translating to lower apparent IC50 values in cell-based assays independent of target affinity. Parallel testing of all three sulfonate ester variants under identical assay conditions (MTT, 48 h, MCF-7/HepG2/HCT-116/HeLa panels) with tubulin polymerization counter-screens would directly quantify the SAR contribution of the sulfonate moiety [2].

Colchicine-Site Competitive Binding Assays with Chalcone-Benzenesulfonate Probe Molecules

The dual-pharmacophore architecture of CAS 331460-95-8—combining a Michael acceptor enone with a 4-chlorobenzenesulfonate ester—makes it suitable for competitive displacement assays using fluorescent colchicine or radiolabeled colchicine-site probes. The compound's high computed lipophilicity (XLogP3 = 6.0) may necessitate careful control of non-specific binding in biochemical assays, a variable that can be calibrated using the less lipophilic methanesulfonate analog (XLogP3 = 3.9) as a control for non-specific membrane partitioning [1]. Molecular docking studies on the 1SA0 tubulin crystal structure, as validated for this chemotype by Shen et al. (2015) [2], can guide the interpretation of competitive binding data by predicting key residue contacts for the 4-chlorobenzenesulfonate moiety.

Chemical Probe Development for Investigating Sulfonate Ester Stability and Metabolic Liability in Cellular Contexts

The 4-chlorobenzenesulfonate ester group in CAS 331460-95-8 represents a distinct hydrolytic stability and metabolic profile compared to methanesulfonate or unsubstituted benzenesulfonate esters. The electron-withdrawing para-chloro substituent is expected to enhance the leaving group ability of the sulfonate (pKa of 4-chlorobenzenesulfonic acid is lower than that of methanesulfonic acid), which may influence intracellular residence time and prodrug-like behavior [1]. Comparative stability studies in cell culture medium (DMEM + 10% FBS, 37°C, 0–48 h) with LC-MS quantification, benchmarking against the methanesulfonate analog, can determine whether the 4-chlorobenzenesulfonate ester confers a meaningful pharmacokinetic advantage in vitro [2].

Antiproliferative Screening Library Member for Halogen-Enriched Chalcone Chemotypes

CAS 331460-95-8 enriches antiproliferative screening libraries with a halogen-dense chalcone sulfonate chemotype (2 chlorine atoms, molecular complexity 634) that is structurally distinct from the more common methoxy-substituted or hydroxylated chalcones predominant in natural product screening collections [1]. Its inclusion in diversity-oriented screening decks is justified by the class-level evidence that closely related chalcone-benzenesulfonates exhibit nanomolar-range antiproliferative activity with selectivity for cancer cells over normal fibroblasts (e.g., 293T CC50 values 4–9 fold higher than cancer cell IC50 values for compound 5b) [2]. Procurement at 98% purity (where available) is recommended to minimize false-positive hit identification from impurities in high-throughput screening formats [3].

Quote Request

Request a Quote for 4-[3-(4-Chlorophenyl)-3-oxo-1-propenyl]phenyl 4-chlorobenzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.